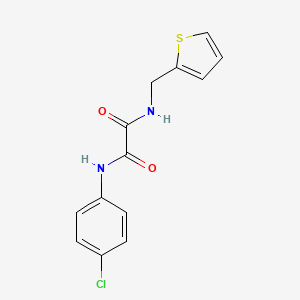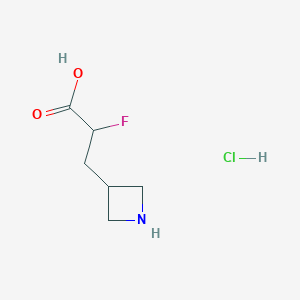
3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride” is a chemical compound with the IUPAC name 3-(azetidin-3-yl)propiolic acid hydrochloride . It has a molecular weight of 161.59 . The compound is stored at room temperature and is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H7NO2.ClH/c8-6(9)2-1-5-3-7-4-5;/h5,7H,3-4H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound is a powder stored at room temperature . It has a molecular weight of 161.59 .Wissenschaftliche Forschungsanwendungen
Inhibition of Human Leukocyte Elastase
(Doucet et al., 1997) investigated the stereospecific synthesis and chiral recognition of dissymmetrically C3-substituted β-lactams, particularly focusing on N-aryl-3,3-dihalogenoazetidin-2-ones. Their research demonstrated the capability of these compounds to act as strictly irreversible inhibitors of human leukocyte elastase (HLE), highlighting the influence of the bromofluorocarbon configuration on their inhibitory efficacy.
Synthesis and Conversion to HAD
(Cheung & Shoolingin‐Jordan, 1997) described the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride (HAD), showcasing the potential of these compounds in creating cyclic stabilized forms of bioactive molecules.
Cholesterol Absorption Inhibition
(Rosenblum et al., 1998) reported on a potent, orally active inhibitor of cholesterol absorption, highlighting the design and efficacy of azetidinone derivatives in managing cholesterol levels. This study underscores the therapeutic potential of such compounds in treating cholesterol-related conditions.
Nicotinic Acetylcholine Receptor Binding
(Doll et al., 1999) explored the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine as a new positron emission tomography ligand for nicotinic receptors. Their work contributes to the understanding of nicotinic acetylcholine receptor (nAChR) interactions and the development of diagnostic tools.
Building Blocks for Chemical Synthesis
(Dao Thi et al., 2018) focused on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for preparing CF3-containing aminopropanes, oxazinanes, and other compounds. This research illustrates the versatility of azetidin-2-ones in synthesizing a wide range of chemical structures.
Wirkmechanismus
While the specific mechanism of action for “3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride” is not mentioned, azetidine derivatives have been discussed as CCR6 receptor modulators . CCR6 is a G-protein coupled receptor (GPCR) expressed on various immune cells, and its interaction with its ligand CCL20 plays a role in leukocyte trafficking and immune response .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)1-4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHTZRXCOYOOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


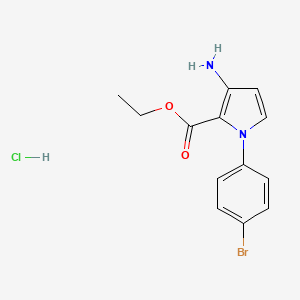

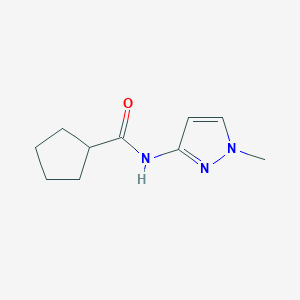
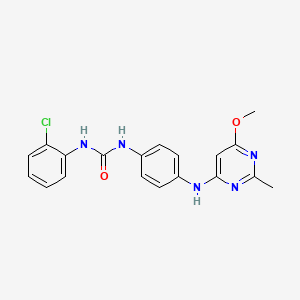
![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)
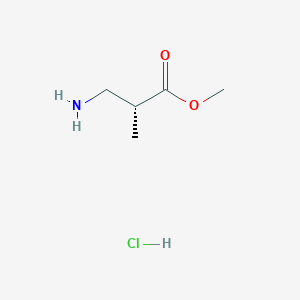

![ethyl 1-{3-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-amido]phenyl}-1H-pyrazole-3-carboxylate](/img/structure/B2772634.png)
![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)
![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)
![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)
